molecular formula C12H22N2O2 B6343908 Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate CAS No. 2455450-43-6

Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate

Cat. No. B6343908
CAS RN: 2455450-43-6
M. Wt: 226.32 g/mol
InChI Key: RBDAMENQASWZDZ-ULKQDVFKSA-N
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Description

“Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate” is a chemical compound with the CAS Number: 2455450-43-6 . It has a molecular weight of 226.32 . The IUPAC name for this compound is tert-butyl ((3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+ . This code provides a specific representation of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a catalyst for certain biochemical processes, and as a compound for the synthesis of pharmaceuticals. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and surfactants. Additionally, this compound has been used to study the effects of various environmental factors on the structure and function of proteins and enzymes.

Mechanism of Action

Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate is a synthetic compound with a unique structure and properties. Its mechanism of action is not fully understood, however, it is believed to be involved in a variety of biochemical processes. It is thought to interact with proteins and enzymes in the body, and it may also act as a catalyst for certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a variety of effects on proteins and enzymes in the body, and it has been shown to affect the activity of certain enzymes involved in metabolic pathways. Additionally, this compound has been found to have an effect on the production of certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive option for researchers. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, this compound is not soluble in water, which can limit its use in certain experiments. Additionally, it is not very reactive, which can limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research involving Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate. One area of interest is the development of novel synthetic methods for the synthesis of this compound and related compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to an improved understanding of its mechanism of action. Additionally, further research into the use of this compound as a reagent for organic synthesis and as a catalyst for certain biochemical processes could lead to new and improved applications. Finally, further research into the environmental effects of this compound could lead to improved safety protocols for its use in laboratory experiments.

Synthesis Methods

Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate can be synthesized in a number of ways. The most common method involves the reaction of tert-butyl bromide with cyclopentyl pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a tert-butyl ester of the cyclopentyl pyrrolidine, which can then be hydrolyzed to yield this compound. Other methods of synthesis include the reaction of tert-butyl bromide with cyclopentyl pyrrolidine in the presence of a strong acid, such as sulfuric acid, or the reaction of tert-butyl bromide with cyclopentyl pyrrolidine in the presence of a strong base, such as sodium hydride.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDAMENQASWZDZ-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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